SD-70

Description

Properties

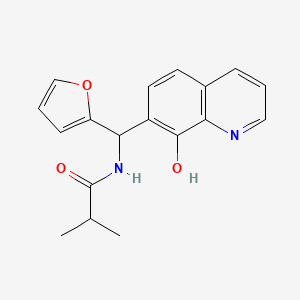

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |

InChI Key |

PBZYAPZLINAHET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

Canonical SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

SD-70 Inhibitor: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SD-70 is a small molecule inhibitor that has demonstrated significant anti-tumor efficacy, particularly in prostate cancer models. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and its impact on cancer cell biology. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of KDM4C Histone Demethylase

This compound functions as a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase KDM4C (also known as JMJD2C).[1][2] The primary molecular action of this compound is the suppression of the demethylase activity of KDM4C, which plays a crucial role in epigenetic regulation.

The inhibition of KDM4C by this compound leads to a significant increase in the dimethylation of histone H3 at lysine 9 (H3K9me2), a histone mark generally associated with transcriptional repression.[1] This alteration in the epigenetic landscape is a key event that triggers the downstream effects of the inhibitor.

Signaling Pathway

The mechanism of action of this compound involves the disruption of the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer progression. By inhibiting KDM4C, this compound prevents the demethylation of H3K9me2 at the regulatory regions of AR target genes. The resulting accumulation of this repressive histone mark leads to the suppression of the AR transcriptional program.

Caption: Signaling pathway illustrating the inhibitory effect of this compound on KDM4C, leading to increased H3K9me2 levels and subsequent repression of the androgen receptor transcriptional program in prostate cancer cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of the this compound inhibitor.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 | Reference |

| KDM4C | Biochemical Demethylase Assay | 30 µM | [2] |

Table 2: In Vitro Anti-proliferative Activity in Prostate Cancer Cell Lines

| Cell Line | Assay Type | Concentration | % Cell Survival | Reference |

| CWR22Rv1 | Cell Viability Assay | 10 µM | 9% | [1] |

| PC3 | Cell Viability Assay | 2 µM | 14% | [1] |

| DU145 | Cell Viability Assay | 2 µM | 26% | [1] |

Table 3: In Vivo Anti-tumor Efficacy

| Cancer Model | Treatment Dose | Outcome | Reference |

| CWR22Rv1 Xenograft | 10 mg/kg (i.p. daily) | Significant inhibition of tumor growth | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro KDM4C Demethylase Assay

This protocol is designed to assess the inhibitory effect of this compound on the enzymatic activity of KDM4C.

Materials:

-

Recombinant human KDM4C enzyme

-

Biotinylated histone H3 peptide substrate

-

This compound inhibitor

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 2 mM ascorbic acid, 100 µM α-ketoglutarate, 10 µM FeSO4)

-

Streptavidin-coated plates

-

Anti-H3K9me2 antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Detection reagent

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer.

-

In a streptavidin-coated microplate, add the biotinylated histone H3 peptide substrate and allow it to bind.

-

Wash the plate to remove unbound substrate.

-

Add the recombinant KDM4C enzyme and the various concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the demethylation reaction to occur.

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the labeled anti-H3K9me2 antibody and incubate to allow binding to the remaining dimethylated lysine residues.

-

Wash the plate to remove unbound antibody.

-

Add the appropriate detection reagent and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro KDM4C demethylase assay to determine the IC50 of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., CWR22Rv1, PC3, DU145)

-

Complete cell culture medium

-

This compound inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

CWR22Rv1 prostate cancer cells

-

Matrigel (or other appropriate extracellular matrix)

-

This compound inhibitor

-

Vehicle for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of CWR22Rv1 cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for injection at the desired concentration (e.g., 10 mg/kg).

-

Administer this compound or the vehicle to the respective groups of mice via intraperitoneal (i.p.) injection daily.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound demonstrates a clear and potent mechanism of action centered on the inhibition of the KDM4C histone demethylase. This leads to an increase in the repressive H3K9me2 mark, subsequent suppression of the androgen receptor transcriptional program, and ultimately, the inhibition of prostate cancer cell growth both in vitro and in vivo. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators.

References

- 1. aaem.pl [aaem.pl]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

SD-70 as a JMJD2C Demethylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among these, histone methylation is a dynamic process controlled by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing family of histone demethylases, including Jumonji domain-containing protein 2C (JMJD2C), also known as lysine-specific demethylase 4C (KDM4C), has emerged as a critical regulator in various biological processes and a promising target for therapeutic intervention, particularly in oncology.

JMJD2C specifically removes methyl groups from di- and tri-methylated lysine 9 and lysine 36 of histone H3 (H3K9me2/3 and H3K36me2/3), thereby influencing chromatin structure and gene transcription. Its dysregulation has been implicated in the progression of numerous cancers, including prostate, breast, and lung cancer, making it an attractive target for the development of small molecule inhibitors.

This technical guide provides an in-depth overview of SD-70, a small molecule inhibitor of JMJD2C. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize its impact on critical signaling pathways.

Core Concepts: JMJD2C and the Role of this compound

JMJD2C is an Fe(II) and α-ketoglutarate-dependent dioxygenase that plays a pivotal role in transcriptional regulation. By demethylating H3K9me3, a mark associated with transcriptional repression, JMJD2C can activate gene expression. Its involvement in cancer is often linked to its co-activation of key oncogenic transcription factors, such as the androgen receptor (AR) and hypoxia-inducible factor-1α (HIF-1α).

This compound, a cell-permeable small molecule, has been identified as an inhibitor of JMJD2C. Its inhibitory action is thought to stem from its ability to chelate the Fe(II) ion in the active site of the enzyme, thereby preventing the demethylation reaction. By inhibiting JMJD2C, this compound leads to an accumulation of H3K9me3 at target gene promoters, resulting in the repression of oncogenic signaling pathways and inhibition of cancer cell growth.

Quantitative Data for this compound

The inhibitory activity of this compound against JMJD2C has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC | 30 µM | Antibody-based demethylase assay | [1][2][3] |

| Cell Line | Cancer Type | Effect of this compound | Concentration | Reference |

| CWR22Rv1 | Prostate Cancer | 9% cell survival | 10 µM | [4] |

| PC3 | Prostate Cancer | 14% cell survival | 2 µM | [4] |

| DU145 | Prostate Cancer | 26% cell survival | 2 µM | [4] |

| LNCaP | Prostate Cancer | Inhibition of AR target gene expression | 10 µM | [2] |

| SPC-A1 | Lung Cancer | Inhibition of cell proliferation, IC | 3 µM used in subsequent experiments | [5][6] |

| H460 | Lung Cancer | Inhibition of cell proliferation, IC | 3 µM used in subsequent experiments | [5][6] |

| 293T | - | Increased H3K9me2 levels | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as a JMJD2C inhibitor.

In Vitro JMJD2C Demethylase Activity/Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available fluorometric assay kit and is suitable for measuring JMJD2C activity and screening for inhibitors like this compound.[8]

Materials:

-

Recombinant JMJD2C enzyme

-

Tri-methylated histone H3-K9 substrate coated microplate

-

Assay buffers (containing α-ketoglutarate and Fe(II))

-

This compound or other test inhibitors

-

Capture antibody (specific for demethylated product)

-

Detection antibody (fluorophore-conjugated)

-

Fluorescence microplate reader (excitation 530 nm, emission 590 nm)

Procedure:

-

Reagent Preparation: Prepare all buffers and antibody solutions as per the manufacturer's instructions.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme Reaction:

-

To the substrate-coated wells, add the assay buffer.

-

Add the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the recombinant JMJD2C enzyme.

-

Incubate the plate at 37°C for 60-120 minutes.

-

-

Detection:

-

Wash the wells with the provided wash buffer.

-

Add the capture antibody and incubate at room temperature for 60 minutes.

-

Wash the wells.

-

Add the detection antibody and incubate at room temperature for 30 minutes in the dark.

-

Wash the wells.

-

Add the fluorescence development solution and incubate for 5-10 minutes in the dark.

-

-

Measurement: Read the fluorescence intensity on a microplate reader at 530 nm (excitation) and 590 nm (emission).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC

50value by fitting the data to a dose-response curve.

Cellular Histone H3K9me3 Level Assessment by Western Blot

This protocol describes how to measure changes in global H3K9me3 levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells (e.g., LNCaP or 293T) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Perform acid extraction of histones or use a commercial histone extraction kit for cleaner preparations.

-

Alternatively, for whole-cell lysates, lyse the cells in lysis buffer on ice.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading. Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

Gene Expression Analysis of AR and HIF-1α Target Genes by RT-qPCR

This protocol outlines the steps to measure the effect of this compound on the expression of JMJD2C target genes.

Materials:

-

Cell culture reagents

-

This compound

-

Androgen (e.g., Dihydrotestosterone - DHT) for AR pathway studies

-

Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl

2) for HIF-1α pathway studies -

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., PSA (KLK3), KLK2 for AR pathway; VEGFA, LDHA for HIF-1α pathway) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment:

-

AR Pathway: Seed prostate cancer cells (e.g., LNCaP) in androgen-depleted media. Pre-treat with this compound or vehicle for a few hours, followed by stimulation with DHT.

-

HIF-1α Pathway: Seed cells and treat with this compound or vehicle. Induce hypoxia by placing cells in a hypoxia chamber or by adding a hypoxia-mimicking agent.

-

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Modification Protocol | EpigenTek [epigentek.com]

- 5. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

The Oncogenic Role of JMJD2C: A Histone Demethylase at the Crossroads of Cancer Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jumonji domain-containing protein 2C (JMJD2C), also known as KDM4C, is a histone lysine demethylase that plays a pivotal role in the epigenetic regulation of gene expression. Aberrantly overexpressed in a multitude of human cancers, JMJD2C has emerged as a key driver of tumorigenesis. This technical guide provides a comprehensive overview of the biological functions of JMJD2C in cancer, detailing its enzymatic activity, its intricate involvement in critical oncogenic signaling pathways, and its impact on cancer cell proliferation, metastasis, and metabolic reprogramming. This document summarizes key quantitative data, provides detailed experimental protocols for studying JMJD2C, and visualizes its complex interactions through signaling pathway and workflow diagrams to facilitate further research and the development of novel therapeutic strategies targeting this promising anti-cancer target.

Introduction: JMJD2C as an Epigenetic Regulator in Cancer

JMJD2C is a member of the JmjC domain-containing family of histone demethylases, which primarily removes methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[1][2] By erasing these repressive histone marks, JMJD2C facilitates a more open chromatin structure, leading to the transcriptional activation of its target genes. The gene encoding JMJD2C is located on chromosome 9p24.1, a region frequently amplified in various cancers, leading to its overexpression.[3][4] Dysregulation of JMJD2C has been documented in numerous malignancies, including breast, prostate, colon, lung, and gastric cancers, as well as in osteosarcoma and various hematological neoplasms.[1][3] Its multifaceted role in promoting cancer progression underscores its significance as a potential therapeutic target.

Quantitative Insights into JMJD2C Function in Cancer

The oncogenic functions of JMJD2C are supported by a growing body of quantitative data demonstrating its overexpression in tumors and the functional consequences of its modulation.

Table 1: Overexpression of JMJD2C in Various Cancers

| Cancer Type | Tissue Comparison | Fold Change/Observation | Reference(s) |

| Breast Cancer | Invasive Ductal & Lobular Carcinoma vs. Normal Breast | Significantly increased mRNA levels | [3] |

| Breast Cancer | Aggressive Basal-like vs. Non-basal-like | Significantly higher expression | [1] |

| Prostate Cancer | Prostate Carcinoma vs. Normal Prostate | Overexpressed | [1] |

| Colon Cancer | Colon Cancer Cell Lines vs. Normal | Overexpressed | [1] |

| Gastric Cancer | Gastric Cancer Tissues vs. Normal Tissues | Significantly higher positive expression rates | [1] |

| Osteosarcoma | Osteosarcoma Tissues vs. Adjacent Non-tumor Tissues | Significantly higher expression | [1] |

Table 2: Functional Consequences of JMJD2C Modulation in Cancer Models

| Cancer Type | Experimental Model | Modulation | Quantitative Effect | Reference(s) |

| Breast Cancer | MDA-MB-435 cells | shRNA knockdown | Significant decrease in cell proliferation | [1] |

| Breast Cancer | MDA-MB-435 xenografts | shRNA knockdown | Significant inhibition of tumor growth and lung metastasis | [1][3] |

| Colon Cancer | HCT-116 cells | shRNA knockdown | Reduced cell growth and clonogenic capacity | [5] |

| Prostate Cancer | LNCaP cells | shRNA knockdown | Inhibition of androgen-induced tumor cell proliferation | [1] |

Table 3: Impact of JMJD2C Knockdown on Target Gene Expression

| Cancer Type | Signaling Pathway | Target Gene | Fold Change/Observation | Reference(s) |

| Breast Cancer | HIF-1α | LDHA, PDK1, LOXL2, L1CAM | Significantly decreased expression in hypoxic conditions | [3] |

| Prostate Cancer | Androgen Receptor | PSA, KLK2 | Decreased expression and blockage of AR-induced transcription | [1] |

| Colon Cancer | β-catenin | Cyclin D1, FRA1, BCL2 | Reduced expression | [1] |

Core Signaling Pathways Modulated by JMJD2C

JMJD2C exerts its oncogenic functions by interacting with and modulating the activity of several key cancer-associated signaling pathways.

The HIF-1α Hypoxia Response Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and activates genes involved in angiogenesis, metabolic adaptation, and metastasis. JMJD2C acts as a crucial coactivator for HIF-1α.[3] It is recruited to the hypoxia response elements (HREs) of HIF-1α target genes, where it demethylates H3K9me3. This epigenetic modification enhances the binding of HIF-1α to DNA, leading to the transcriptional activation of genes such as LDHA, PDK1, and SLC2A1, which are critical for metabolic reprogramming (the Warburg effect), and LOXL2 and L1CAM, which promote metastasis.[3][6] Notably, JMJD2C expression itself is induced by HIF-1α, creating a positive feedback loop that amplifies the hypoxic response and drives cancer progression.[3]

The Androgen Receptor (AR) Signaling Pathway in Prostate Cancer

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival. JMJD2C functions as a coactivator of AR, enhancing the transcription of AR target genes.[1] It collaborates with another histone demethylase, LSD1, to remove both mono-, di-, and trimethylated H3K9 from the promoters of AR target genes like Prostate-Specific Antigen (PSA) and Kallikrein-related peptidase 2 (KLK2).[1] This coordinated demethylation leads to robust activation of the AR signaling axis, promoting prostate cancer cell proliferation and survival.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer. Evidence suggests that JMJD2C can form a complex with β-catenin, the central effector of the pathway.[7][8] This interaction appears to enhance the transcription of β-catenin target genes that are crucial for cell cycle progression and survival, such as Cyclin D1, FRA1, and the anti-apoptotic factor BCL2.[1] In some contexts, JMJD2C itself is a downstream target of the Wnt/β-catenin pathway, indicating a potential feed-forward mechanism that sustains oncogenic signaling.[7][8]

The p53 Tumor Suppressor Pathway

The tumor suppressor p53 is a master regulator of the cellular response to stress, inducing cell cycle arrest, apoptosis, or senescence. JMJD2C has been shown to negatively regulate p53. It achieves this by upregulating the expression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] By demethylating H3K9me3 at the MDM2 promoter, JMJD2C enhances its transcription, leading to decreased p53 levels and a subsequent bypass of its tumor-suppressive functions.[1]

Experimental Protocols for Studying JMJD2C

Investigating the biological functions of JMJD2C requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the association of JMJD2C with specific genomic regions.

Protocol:

-

Cross-linking: Treat cultured cancer cells (e.g., 1x10⁷ cells) with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors) and incubate on ice for 10 minutes.

-

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-JMJD2C antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with JMJD2C.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-JMJD2C antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel binding partners.

shRNA-mediated Knockdown and Cell Proliferation Assay

This protocol is for assessing the effect of JMJD2C depletion on cancer cell proliferation.

Protocol:

-

Lentiviral Particle Production: Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting JMJD2C (or a non-targeting control shRNA) and packaging plasmids.

-

Transduction: Infect the target cancer cell line with the collected lentiviral particles.

-

Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Verification of Knockdown: Confirm the knockdown of JMJD2C expression by qPCR and Western blotting.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Seed equal numbers of JMJD2C-knockdown and control cells in a 96-well plate.

-

At various time points (e.g., 24, 48, 72 hours), add the proliferation reagent (MTT or CellTiter-Glo).

-

Measure the absorbance or luminescence according to the manufacturer's instructions to determine the relative number of viable cells.

-

JMJD2C as a Therapeutic Target

The multifaceted role of JMJD2C in promoting cancer progression makes it an attractive target for therapeutic intervention. Several small molecule inhibitors of JMJD2C and other KDM4 family members are under development. These inhibitors are often designed as analogs of the co-factor α-ketoglutarate and compete for binding to the catalytic site of the enzyme. The development of potent and specific JMJD2C inhibitors holds promise for a novel class of epigenetic drugs for cancer therapy.

Conclusion

JMJD2C is a critical epigenetic regulator that is frequently dysregulated in cancer. Its ability to demethylate repressive histone marks leads to the activation of key oncogenic signaling pathways, including those driven by HIF-1α, the androgen receptor, and β-catenin, while simultaneously suppressing the p53 tumor suppressor pathway. This central role in orchestrating multiple cancer hallmarks, from proliferation and survival to metabolic reprogramming and metastasis, firmly establishes JMJD2C as a significant driver of tumorigenesis. The continued elucidation of its complex biological functions and the development of targeted inhibitors will be crucial in translating our understanding of JMJD2C into effective cancer therapies.

References

- 1. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jmjd1a and Jmjd2c histone H3 Lys 9 demethylases regulate self-renewal in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone demethylase JMJD2C is a coactivator for hypoxia-inducible factor 1 that is required for breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic alterations of histone lysine methyltransferases and their significance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

SD-70 Inhibitor: An In-depth Technical Guide to its Effects on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SD-70 is a small molecule inhibitor primarily targeting the histone demethylase KDM4C (also known as JMJD2C), a member of the JmjC domain-containing family of histone demethylases.[1][2][3] This technical guide provides a comprehensive overview of the known effects of this compound on histone methylation, its mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate histone methylation-dependent pathways and as a potential therapeutic agent.

Introduction to this compound

This compound was identified as a small molecule that inhibits the transcriptional program of prostate cancer cells.[4] Subsequent studies have characterized it as an inhibitor of the histone demethylase KDM4C, which is known to remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3][5] By inhibiting KDM4C, this compound leads to an increase in the methylation levels of its target residues, thereby influencing chromatin structure and gene expression.[1] The inhibitor has demonstrated anti-tumor efficacy in prostate cancer models, highlighting its potential for therapeutic development.[6]

Mechanism of Action

KDM4C is a Fe(II) and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of trimethylated and dimethylated lysine residues.[3] The catalytic mechanism involves the oxidation of the methyl group, leading to its removal as formaldehyde. This compound acts as a competitive inhibitor of KDM4C, likely by chelating the active site iron or competing with the 2-oxoglutarate cofactor, a common mechanism for inhibitors of JmjC domain-containing enzymes.[3] This inhibition of KDM4C's enzymatic activity results in the accumulation of methylation at its target sites on histone H3.

Effects of this compound on Histone Methylation

The primary and most consistently reported effect of this compound is the increase in histone H3 lysine 9 dimethylation (H3K9me2).[1][2] Limited data also suggests a potential impact on other histone marks. The following table summarizes the currently available quantitative data on the effects of this compound on histone methylation.

| Histone Mark | Effect | Cell Line | This compound Concentration | IC50 | Reference |

| H3K9me2 | Increased | 293T | Not specified | ~30 µM (for KDM4C) | [1][2] |

| H3K9me3 | Increased | Glioblastoma cells | Not specified | ~30 µM (for KDM4C) | [7] |

| H3K9me1 | Increased | Glioblastoma cells | Not specified | ~30 µM (for KDM4C) | [7] |

| H3K36me3 | No significant change | Not specified | Not specified | ~30 µM (for KDM4C) | [5] |

| H3K4me3 | No significant change | Not specified | Not specified | Not specified | [5] |

| H3K27me3 | No significant change | Not specified | Not specified | Not specified | [8] |

Note: The IC50 value of ~30 µM is for the inhibition of KDM4C enzymatic activity and provides a reference for the concentration range at which this compound is effective.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on histone methylation.

In Vitro Histone Demethylase (HDM) Assay

This protocol is adapted from standard procedures for assaying JmjC domain-containing histone demethylases.[9]

Materials:

-

Recombinant human KDM4C

-

Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20

-

AlphaLISA® detection kit (or other suitable detection method)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the biotinylated H3K9me3 peptide substrate (final concentration 20 nM) and recombinant KDM4C (final concentration 0.5 nM) in assay buffer.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2.5 µL of 30 mM EDTA.

-

Add 5 µL of AlphaLISA® Acceptor beads (final concentration 20 µg/mL) coated with an antibody specific for the demethylated product (H3K9me2).

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of AlphaLISA® Donor beads (final concentration 40 µg/mL).

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blotting for Histone Modifications

This protocol outlines the steps to assess global changes in histone methylation in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Histone extraction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific histone modifications (e.g., H3K9me2, H3K9me3, H3K4me3, H3K27me3) and total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10, 30, 50 µM) or DMSO for 24-48 hours.

-

Histone Extraction: Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.

-

Quantification: Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 5-10 µg of histone extracts on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the signal for each histone modification to the total histone H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the analysis of histone modification changes at specific genomic loci after this compound treatment.

Materials:

-

Cell culture reagents and this compound

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis and wash buffers

-

Antibodies for specific histone modifications (e.g., H3K9me2)

-

Protein A/G magnetic beads

-

DNA purification kit

-

qPCR master mix and primers for target and control gene loci

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with this compound as described for Western blotting. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with 2-5 µg of the specific histone modification antibody overnight at 4°C.

-

Capture and Washes: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter or other regulatory regions of target genes known to be regulated by KDM4C. Use input DNA (chromatin saved before immunoprecipitation) for normalization. Calculate the enrichment of the histone mark at the target loci relative to a control locus and normalized to the input.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of KDM4C and H3K9 methylation in various biological processes. While its effect on H3K9me2 is well-established, further research is needed to fully elucidate its impact on the broader histone methylation landscape and to identify potential off-target effects. The detailed protocols provided in this guide will facilitate further investigation into the molecular mechanisms of this compound and its potential as a therapeutic agent in oncology and other diseases where KDM4C is dysregulated. Future studies should focus on comprehensive profiling of histone modifications using techniques like ChIP-seq and mass spectrometry to gain a more complete understanding of the epigenetic consequences of KDM4C inhibition by this compound.

References

- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound | 332173-89-4 | Histone Demethylase | MOLNOVA [molnova.com]

- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. H3K9me3 and H3K27me3 are epigenetic barriers to somatic cell nuclear transfer in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of SD-70 Binding to the Histone Demethylase JMJD2C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the structural and biochemical analysis of the interaction between the small molecule inhibitor SD-70 and the Jumonji domain-containing protein 2C (JMJD2C), a histone lysine demethylase implicated in various cancers. While a co-crystal structure of the this compound-JMJD2C complex is not publicly available, this document outlines the established experimental and computational methodologies that are critical for elucidating the binding mechanism. This guide will detail protocols for protein expression and purification, enzymatic and biophysical assays for characterizing the binding affinity and kinetics, and the use of homology modeling to predict the structural basis of inhibition. The provided information is intended to equip researchers with the necessary knowledge to investigate the interaction between this compound and JMJD2C, and to facilitate the structure-guided design of next-generation JMJD2C inhibitors.

Introduction to JMJD2C and the Inhibitor this compound

JMJD2C, also known as KDM4C, is a member of the JmjC domain-containing histone demethylase family. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. Specifically, JMJD2C targets di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and lysine 36 on histone H3 (H3K36me2/3). Dysregulation of JMJD2C activity has been linked to the progression of several cancers, including prostate cancer, making it an attractive therapeutic target.

This compound is a small molecule inhibitor of JMJD2C. It has been shown to inhibit the transcriptional program of the androgen receptor (AR) in prostate cancer cells, in part through its action on JMJD2C. Understanding the precise molecular interactions between this compound and JMJD2C is essential for optimizing its therapeutic potential and for the development of more potent and selective inhibitors.

Quantitative Data on this compound Inhibition of JMJD2C

The following table summarizes the available quantitative data for the inhibition of JMJD2C by this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 30 µM | in vitro demethylase assay | [1][2] |

Experimental Protocols for Structural and Biophysical Analysis

While a specific co-crystal structure of this compound with JMJD2C is not available, the following experimental protocols are standard methodologies used to characterize such protein-inhibitor interactions.

Recombinant JMJD2C Expression and Purification

The production of pure, active JMJD2C is a prerequisite for any structural and biophysical studies. A common approach involves the expression of a tagged version of the protein in Escherichia coli.

Protocol: Expression and Purification of His-tagged JMJD2C

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for an N-terminally His-tagged human JMJD2C catalytic domain (residues 1-350).

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged JMJD2C from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional): For higher purity and to remove aggregates, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Protein Concentration and Storage: Concentrate the purified protein and store it at -80°C in a buffer containing glycerol (e.g., 10-20%).

Enzymatic Assays for IC50 Determination

Several assay formats can be used to measure the inhibitory activity of this compound against JMJD2C and determine its IC50 value.

Protocol: AlphaLISA-based Demethylase Assay

-

Reaction Setup: In a 384-well plate, add JMJD2C enzyme, a biotinylated H3K9me3 peptide substrate, and varying concentrations of the this compound inhibitor in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me2) and streptavidin-coated donor beads.

-

Signal Reading: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Characterization of Binding

3.3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).

Protocol: ITC Analysis of this compound Binding to JMJD2C

-

Sample Preparation: Prepare a solution of purified JMJD2C (typically 10-50 µM) in a suitable ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Prepare a solution of this compound (typically 100-500 µM) in the exact same buffer. Degas both solutions.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the JMJD2C solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the this compound solution into the JMJD2C solution, recording the heat change after each injection.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

3.3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (ka) and dissociation (kd) rate constants.

Protocol: SPR Analysis of this compound and JMJD2C Interaction

-

Ligand Immobilization: Covalently immobilize purified JMJD2C onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Data Collection: Monitor the change in the SPR signal in real-time to generate sensorgrams showing the association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound this compound.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Computational Modeling of the this compound-JMJD2C Complex

In the absence of a co-crystal structure, homology modeling and molecular docking can provide valuable insights into the binding mode of this compound.

Homology Modeling of JMJD2C

Since the crystal structure of the highly homologous JMJD2A is available, a reliable homology model of the JMJD2C catalytic domain can be generated.

Logical Workflow for Homology Modeling

References

An In-depth Technical Guide on the Target Specificity and Off-Target Effects of SD-70

For Researchers, Scientists, and Drug Development Professionals

Abstract

SD-70 is a small molecule inhibitor primarily targeting the histone lysine demethylase (KDM) family, with a specific focus on KDM4C. This enzyme plays a crucial role in epigenetic regulation and is implicated in the pathogenesis of various diseases, including acute myeloid leukemia (MLL-rearranged) and prostate cancer. This technical guide provides a comprehensive overview of the target specificity of this compound, its mechanism of action, and an analysis of its known off-target effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine demethylases (KDMs) are a family of enzymes that remove methyl groups from histone lysine residues, thereby modulating chromatin structure and gene transcription. The KDM4 subfamily, and specifically KDM4C (also known as JMJD2C), has emerged as a promising therapeutic target due to its role in various oncogenic processes. This compound has been identified as an inhibitor of KDM4C, demonstrating potential as a therapeutic agent in preclinical studies. Understanding its precise target engagement, selectivity, and potential for off-target interactions is paramount for its clinical development.

On-Target Activity of this compound

Primary Target: KDM4C

The primary molecular target of this compound is the histone demethylase KDM4C. This compound inhibits the enzymatic activity of KDM4C, leading to alterations in histone methylation status and subsequent changes in gene expression.

Quantitative Analysis of On-Target Activity

The inhibitory potency of this compound against KDM4C has been determined through in vitro enzymatic assays.

| Target | Assay Type | IC50 | Reference |

| KDM4C | In vitro demethylase assay | 30 µM | [1][2] |

IC50: Half-maximal inhibitory concentration.

Mechanism of Action

This compound functions by inhibiting the demethylase activity of KDM4C. This inhibition leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2)[1]. Elevated H3K9me2 levels are associated with transcriptional repression, and this epigenetic modification is a key mechanism by which this compound exerts its effects on gene expression programs involved in cancer progression. Additionally, treatment with this compound has been observed to cause a slight decrease in histone H3 lysine 36 (H3K36) methylation levels[3].

Target Specificity and Selectivity

The selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. While this compound is primarily known as a KDM4C inhibitor, its activity against other members of the KDM4 subfamily and the broader KDM family is an area of ongoing investigation.

Selectivity within the KDM4 Subfamily

Limited data is available on the comprehensive selectivity profile of this compound against all members of the KDM4 subfamily (KDM4A, KDM4B, KDM4D). However, initial findings suggest a degree of selectivity for KDM4C, with one study noting that its effect on KDM4A was not apparent[4].

| Target | Assay Type | IC50 | Reference |

| KDM4A | Not specified | Not apparent | [4] |

Further quantitative analysis across the entire KDM4 subfamily is required for a complete selectivity profile.

Off-Target Effects

A thorough understanding of off-target interactions is crucial for predicting potential side effects and for the overall safety assessment of a drug candidate. Currently, there is a lack of publicly available data from broad off-target screening panels for this compound, such as those offered by Eurofins SafetyScreen or Reaction Biology's InVEST panels. Such studies are essential to identify any unintended interactions with other kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.

Signaling Pathways Modulated by this compound

This compound has been shown to impact key signaling pathways implicated in cancer, primarily through its inhibition of KDM4C.

MLL-Rearranged Acute Myeloid Leukemia (AML)

In MLL-rearranged AML, the MLL fusion protein recruits KDM4C to chromatin, leading to epigenetic reprogramming that is essential for leukemogenesis. By inhibiting KDM4C, this compound disrupts this process, leading to a downregulation of key downstream targets, including the proto-oncogene MYC[5][6]. This ultimately results in increased apoptosis of leukemia cells.

Androgen Receptor Signaling in Prostate Cancer

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. KDM4C acts as a coactivator of the androgen receptor, enhancing its transcriptional activity. This compound, by inhibiting KDM4C, represses the AR transcriptional program, thereby inhibiting the growth of prostate cancer cells[7]. The binding of this compound to AR-bound functional enhancers has been identified using the Chem-seq technique[8].

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide overviews of the key methodologies used to characterize this compound.

In Vitro KDM4C Demethylase Assay (General Protocol)

This assay measures the enzymatic activity of KDM4C and the inhibitory effect of compounds like this compound. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

References

- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]

- 3. Chem-Seq [illumina.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic effects of the KDM4C inhibitor SD70 and the menin inhibitor MI-503 against MLL::AF9-driven acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of SD-70: A KDM4C Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SD-70 is a synthetic small molecule that has been identified as an inhibitor of the histone demethylase KDM4C (also known as JMJD2C), a member of the JmjC domain-containing family of proteins. Overexpression of KDM4C has been implicated in the progression of several cancers, including prostate cancer and acute myeloid leukemia (AML), making it a promising therapeutic target. Preclinical studies have demonstrated the potential of this compound to inhibit cancer cell growth and tumor progression in various cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: KDM4C Inhibition

This compound exerts its anticancer effects primarily through the inhibition of the enzymatic activity of KDM4C. KDM4C is a histone lysine demethylase that specifically removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). These histone modifications play a crucial role in regulating gene expression. By inhibiting KDM4C, this compound leads to an increase in the levels of these repressive histone marks, subsequently altering the transcription of key genes involved in cancer cell proliferation and survival. A key target of this compound's action is the androgen receptor (AR) transcriptional program, which is critical for the growth of prostate cancer cells. This compound has been shown to repress this program.[1]

In Vitro Efficacy

Cell Proliferation and Viability

Preclinical studies have consistently demonstrated the ability of this compound to inhibit the proliferation and reduce the viability of various cancer cell lines.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| CWR22Rv1 | Prostate Cancer | Growth Curve | Cell Growth | Striking growth-inhibitory phenotype at >5 µM | [2] |

| CWR22Rv1 | Prostate Cancer | Cell Viability | % Cell Survival | 9% survival at 10 µM | [3] |

| PC3 | Prostate Cancer | Cell Viability | % Cell Survival | 14% survival at 2 µM | [3] |

| DU145 | Prostate Cancer | Cell Viability | % Cell Survival | 26% survival at 2 µM | [3] |

| SPC-A1 | Lung Cancer | CCK-8 | IC50 | Determined at 24h | [4] |

| H460 | Lung Cancer | CCK-8 | IC50 | Determined at 48h | [4] |

Experimental Protocols

Cell Proliferation Assay (Growth Curve):

-

Cell Seeding: CWR22Rv1 cells were seeded in appropriate multi-well plates.

-

Treatment: Cells were treated with titrated concentrations of this compound.

-

Incubation: The plates were incubated for a specified period, with growth assessed at multiple time points.

-

Data Analysis: Cell growth was measured using a suitable method (e.g., cell counting, MTT assay, or live-cell imaging) and plotted over time. Error bars represent the standard deviation of at least six repeats.[2]

Cell Viability Assay (e.g., MTT or CCK-8):

-

Cell Seeding: Cancer cells (e.g., CWR22Rv1, PC3, DU145, SPC-A1, H460) were seeded in 96-well plates at a density of 1 x 10³ cells per well and cultured for 24 hours.[4]

-

Treatment: Cells were incubated with various concentrations of this compound for specified durations (e.g., 24h, 48h, 72h).

-

Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) was added to each well and incubated to allow for formazan crystal formation or color development, respectively.[4][5]

-

Data Analysis: The absorbance was measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[4] Cell viability was expressed as a percentage of the vehicle-treated control.

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in xenograft models of prostate and lung cancer.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Citation |

| Prostate Cancer | CWR22Rv1 | Mouse Xenograft | 10 mg/kg, i.p., once a day | Dramatic inhibition of tumor growth | [2] |

| Lung Cancer | Not specified | Nude Mice Xenograft | 10 mg/kg | Impaired tumor growth | [4] |

| Small Cell Lung Cancer | H510 | Nude Mice Xenograft | Not specified | Significantly suppressed tumor growth | [6] |

Experimental Protocols

Xenograft Mouse Model (Prostate Cancer):

-

Cell Implantation: CWR22Rv1 prostate cancer cells were implanted subcutaneously into the flanks of immunocompromised mice.

-

Tumor Growth: Tumors were allowed to establish and reach a palpable size.

-

Treatment: Mice were randomized into control and treatment groups. The treatment group received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg. The control group received vehicle treatment.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth curves were plotted for both groups, and statistical analysis (e.g., P < 0.01) was performed to determine the significance of the observed tumor growth inhibition. The study included n=6 for the control group and n=8 for the drug treatment group.[2]

Signaling Pathway Modulation

The anticancer effects of this compound are mediated through the modulation of specific signaling pathways downstream of KDM4C. Inhibition of KDM4C by this compound has been shown to impact the Androgen Receptor (AR) signaling pathway, as well as the PI3K/AKT/mTOR pathway.

Inhibition of KDM4C by this compound leads to increased H3K9me3, a repressive histone mark. This results in the suppression of the AR transcriptional program and the downregulation of oncogenes like c-Myc. Furthermore, KDM4C inhibition has been linked to the modulation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival. RNA sequencing following this compound treatment has also revealed significant enrichment in the cytokine-cytokine receptor signaling pathway, with a notable upregulation of chemokines like CXCL10.[7] In some cancer models, KDM4C inhibition has also been shown to promote p53 transcriptional activity.[8]

Experimental Workflows

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by KDM4C overexpression. Its ability to inhibit the proliferation of cancer cells in vitro and suppress tumor growth in vivo, coupled with a defined mechanism of action involving the modulation of key oncogenic signaling pathways, provides a solid foundation for further development. The detailed experimental protocols outlined in this guide offer a framework for researchers to replicate and expand upon these foundational studies, ultimately paving the way for potential clinical investigation of this compound in oncology.

References

- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disparate results between proliferation rates of surgically excised prostate tumors and an in vitro bioassay using sera from a positive randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics of Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (marketed as Veklury) is a broad-spectrum antiviral medication that has garnered significant attention for its activity against a range of RNA viruses.[1][2] Initially developed for the treatment of Hepatitis C and subsequently studied for Ebola virus disease, its application was expanded under Emergency Use Authorization for the treatment of COVID-19.[1][3] Remdesivir is a nucleotide analog prodrug, specifically a single diastereomeric monophosphoramidate.[4][5] This design facilitates intracellular delivery of its active metabolite.[1][6] Upon entering the cell, it undergoes metabolic activation to form the active nucleoside triphosphate, GS-443902.[4][7][8][9] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[1][6] This document provides a comprehensive overview of the pharmacokinetics of remdesivir, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, supported by data from clinical studies.

Absorption

Remdesivir is administered intravenously due to poor oral bioavailability.[10] Following intravenous administration, the absolute bioavailability is considered 100%.[7] Peak plasma concentrations of remdesivir are rapidly achieved.[11]

Table 1: Pharmacokinetic Parameters of Remdesivir and its Major Metabolites Following a Single 30-minute Intravenous Infusion

| Parameter | Remdesivir | GS-704277 | GS-441524 |

| Tmax (hours) | 0.67 - 0.68[11][12] | 0.75[11][12] | 1.51 - 2.00[11][12] |

| Cmax (ng/mL) | 2229 (19.2% CV)[11] | 246 (33.9% CV)[11] | 145 (19.3% CV)[11] |

| AUCtau (ng*h/mL) | 1585 (16.6% CV)[11] | 462 (31.4% CV)[11] | 2229 (18.4% CV)[11] |

| Ctrough (ng/mL) | Not Detectable | Not Detectable | 69.2 (18.2% CV)[11] |

CV: Coefficient of Variation

Distribution

Metabolism

Remdesivir is a prodrug that requires intracellular metabolism to become pharmacologically active.[11][15] The metabolic activation of remdesivir is a multi-step process that occurs within the target cells.[8][9]

The key steps in the metabolic pathway are:

-

Hydrolysis: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[8][9]

-

Monophosphate Formation: The intermediate metabolite GS-704277 is then further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the nucleoside analog.[8][9]

-

Phosphorylation: The nucleoside monophosphate is subsequently phosphorylated by cellular kinases to form the active nucleoside triphosphate, GS-443902.[4][11][14]

Dephosphorylation of the nucleoside monophosphate leads to the formation of the nucleoside analog GS-441524, which is the major, but less active, circulating metabolite.[2][4]

Excretion

The elimination of remdesivir and its metabolites occurs through both renal and fecal routes.[11] Approximately 74% of a dose is excreted in the urine, while 18% is recovered in the feces.[11] The primary form found in urine is the metabolite GS-441524, accounting for 49% of the administered dose, while about 10% is excreted as unchanged remdesivir.[11]

Table 2: Elimination Half-life of Remdesivir and its Metabolites

| Compound | Elimination Half-life |

| Remdesivir | ~1 hour[11] |

| GS-704277 | ~1.3 hours[11] |

| GS-441524 | ~27 hours[11] |

The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR).[16][17]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from Phase I clinical trials involving healthy subjects, as well as studies in hospitalized patients.[4][17]

Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers[4][18]

-

Study Design: A randomized, blinded, placebo-controlled study.

-

Participants: Healthy male and non-pregnant, non-lactating female volunteers, aged 18 to 55 years.[18]

-

Dosing:

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of remdesivir and its metabolites, GS-704277 and GS-441524. Urine samples were also collected to assess renal clearance.

-

Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Study in Hospitalized COVID-19 Patients[17]

-

Study Design: A prospective, observational pharmacokinetic study.

-

Participants: Non-critically ill hospitalized COVID-19 patients with hypoxemia.

-

Dosing: Standard clinical dosing regimen for remdesivir (e.g., 200 mg loading dose on day 1, followed by 100 mg daily).

-

Pharmacokinetic Sampling: Plasma samples were collected on the first day of therapy to measure the concentrations of remdesivir and GS-441524.

-

Data Analysis: A nonlinear mixed-effects model was developed to describe the population pharmacokinetics and identify covariates that explain variability.

Conclusion

Remdesivir exhibits a pharmacokinetic profile characterized by rapid clearance of the parent drug and the formation of a major, longer-lasting circulating metabolite, GS-441524. Its intracellular conversion to the active triphosphate form, GS-443902, is crucial for its antiviral activity. The intravenous route of administration is necessary due to its poor oral bioavailability. Pharmacokinetic studies in both healthy volunteers and patient populations have provided essential data to support the established dosing regimens. Further research into the tissue distribution and intracellular concentrations of the active metabolite will continue to refine our understanding of remdesivir's clinical pharmacology.

References

- 1. Remdesivir - Wikipedia [en.wikipedia.org]

- 2. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]

- 3. How Remdesivir Works to Fight COVID-19 Inside the Body | TIME [time.com]

- 4. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Veklury (remdesivir) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 13. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. How Does Remdesivir Work? | ChemPartner [chempartner.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for SD-70 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 70 (HSP70) is a family of highly conserved molecular chaperones that are critical for maintaining protein homeostasis. In numerous cancer types, HSP70 is overexpressed and plays a pivotal role in promoting tumor cell survival, proliferation, and resistance to therapy.[1] It achieves this by stabilizing a wide range of oncogenic "client" proteins and inhibiting key components of apoptotic pathways.[1][2] This dependency makes HSP70 an attractive therapeutic target for cancer drug development.[1]

SD-70 is presented here as a representative small molecule inhibitor targeting the ATPase activity of HSP70. By binding to the N-terminal nucleotide-binding domain (NBD), this compound is designed to lock the chaperone in a state that prevents the conformational changes necessary for client protein processing. This action is expected to lead to the degradation of oncogenic proteins, resulting in cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for designing and executing key in vitro assays to characterize the cellular effects of this compound.

Mechanism of Action: HSP70 Inhibition

HSP70's chaperone activity is dependent on an ATP-hydrolysis cycle. In its ATP-bound state, HSP70 has a low affinity for its substrates. Co-chaperones, such as those from the J-domain family, deliver substrate proteins to HSP70 and stimulate its ATPase activity. Upon hydrolysis of ATP to ADP, HSP70 undergoes a conformational change, locking it into a high-affinity, substrate-bound state. Nucleotide exchange factors then facilitate the release of ADP and binding of a new ATP molecule, which releases the substrate.[3]

This compound, as a representative ATP-competitive inhibitor, disrupts this cycle. By occupying the ATP-binding pocket, it prevents the chaperone from progressing through its functional cycle. This leads to the loss of function and subsequent degradation of HSP70 client proteins, many of which are crucial for cancer cell survival, such as Akt, Raf-1, and p53.[2][4] The ultimate downstream effects of HSP70 inhibition are the induction of apoptosis and the suppression of cell proliferation.[4][5]

Figure 1. Simplified diagram of HSP70's role in promoting cancer cell survival.

Figure 2. Mechanism of action for this compound leading to apoptosis.

Data Presentation

The following tables summarize quantitative data for well-characterized HSP70 inhibitors, which can serve as a benchmark for studies involving this compound.

Table 1: Cytotoxicity of HSP70 Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |

| VER-155008 | HCT116 | Colorectal Carcinoma | ~5-10 | 72 |

| VER-155008 | BT474 | Breast Cancer | ~5 | 72 |

| MKT-077 | A375 | Melanoma | ~10 | 48 |

| PES-Cl | H1299 | Lung Adenocarcinoma | ~10 | 48 |

| JG-98 | MDA-MB-231 | Breast Cancer | ~5 | 48 |